molecular formula C14H15N7O2 B2953766 (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 682776-26-7

(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2953766
CAS RN: 682776-26-7
M. Wt: 313.321
InChI Key: DFLGASZGSXYMQM-LZYBPNLTSA-N
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Description

The compound “(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been studied for their potential as inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Scientific Research Applications

Antidiabetic Drug Development

This compound has been investigated for its potential as an antidiabetic agent . Novel pyrrolo[2,3-d]pyrimidine-based analogues, which include this compound, have shown promising results in inhibiting the α-amylase enzyme . This is significant because α-amylase plays a role in the breakdown of starch into glucose, which is a key process in diabetes management. By inhibiting α-amylase, these compounds can potentially slow down the digestion and absorption of carbohydrates, leading to a more regulated release of glucose into the bloodstream .

Molecular Docking Studies

The compound has been used in molecular docking studies to explore its binding affinity with the α-amylase enzyme from Bacillus paralicheniformis . These studies are crucial in drug design as they help predict how the compound interacts with the target enzyme at a molecular level. The docking results indicated that the compound has a binding affinity with values ranging from −8.2 to −8.5 kcal/mol, suggesting a strong interaction with the enzyme .

In Vitro Biological Assessments

In vitro studies have demonstrated the compound’s ability to inhibit α-amylase with high percent inhibition values, outperforming the standard drug acarbose . This suggests that the compound could be more effective than current antidiabetic medications, making it a valuable candidate for further development.

ADMET Profiling

The compound has undergone ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its pharmacokinetic properties . ADMET profiling is essential in the early stages of drug development to ensure that a compound has the appropriate characteristics for safe and effective use as a medication.

Molecular Dynamic Simulations

Molecular dynamic simulations have been conducted to study the stability of the compound when bound to the α-amylase enzyme . These simulations provide insights into the dynamic behavior of the compound within the enzyme’s active site over time, which is important for understanding its potential as a long-term treatment option.

Clinical Research Potential

While the compound has not yet been tested in clinical trials, its promising in vitro and in silico results suggest that it could be a candidate for clinical research . Clinical trials would be the next step to determine the compound’s efficacy and safety in humans, which could lead to a new treatment option for diabetes.

properties

IUPAC Name

7-ethyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGASZGSXYMQM-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

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